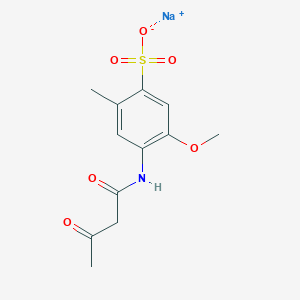

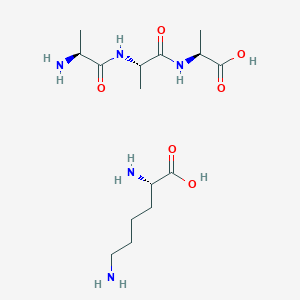

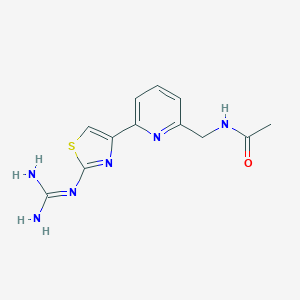

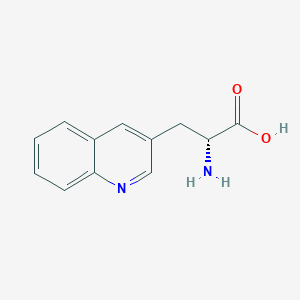

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole

Übersicht

Beschreibung

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole, also known as AG490, is a small molecule inhibitor that targets Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.

Wirkmechanismus

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK. This prevents the phosphorylation of STAT, which is required for its activation and translocation to the nucleus. As a result, the expression of downstream genes regulated by STAT is inhibited, leading to the suppression of cellular proliferation and survival.

Biochemische Und Physiologische Effekte

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and suppress the production of pro-inflammatory cytokines. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for JAK/STAT signaling pathway and can be used to investigate the role of this pathway in various cellular processes. However, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole also has limitations, including its potential off-target effects and toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole. One potential application is in the treatment of cancer, where 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be used as an adjuvant therapy to enhance the efficacy of chemotherapy. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to optimize the synthesis of 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole and to develop more potent and selective inhibitors of the JAK/STAT signaling pathway.

Wissenschaftliche Forschungsanwendungen

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammation.

Eigenschaften

CAS-Nummer |

135450-94-1 |

|---|---|

Produktname |

4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole |

Molekularformel |

C12H14N6OS |

Molekulargewicht |

290.35 g/mol |

IUPAC-Name |

N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |

InChI |

InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |

InChI-Schlüssel |

AOCMLOWDFAEKJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

Kanonische SMILES |

CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |

Synonyme |

4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)